2-Bromo-4-methylthiazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Bromo-4-methylthiazole (CAS 7238-61-1) is a halogenated heterocyclic compound belonging to the thiazole family, with the molecular formula C₄H₄BrNS and a molecular weight of 178.05 g/mol. It is characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the thiazole ring, which confers distinct reactivity compared to other halogenated or non-halogenated thiazole analogs.

Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
CAS No. 7238-61-1
Cat. No. B1268296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylthiazole
CAS7238-61-1
Molecular FormulaC4H4BrNS
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)Br
InChIInChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3
InChIKeyKLFWJAAGXUDNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylthiazole: A Versatile Heterocyclic Building Block for Cross-Coupling and Pharmaceutical Synthesis (CAS 7238-61-1)


2-Bromo-4-methylthiazole (CAS 7238-61-1) is a halogenated heterocyclic compound belonging to the thiazole family, with the molecular formula C₄H₄BrNS and a molecular weight of 178.05 g/mol [1]. It is characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the thiazole ring, which confers distinct reactivity compared to other halogenated or non-halogenated thiazole analogs . As a synthetic intermediate, it is primarily valued for its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures for pharmaceutical and agrochemical research [2].

Synthetic role
Heterocyclic building block for cross-coupling and medicinal chemistry
Reaction scope
Documented performance in Suzuki and Stille Pd-catalyzed couplings
Reactivity signature
2-bromo leaving group combined with 4-methyl electronic influence

Why 2-Bromo-4-methylthiazole Cannot Be Interchanged with Other Thiazole Analogs in Key Research Applications


In-class thiazole compounds, even those differing only by a single substituent, cannot be simply interchanged for 2-Bromo-4-methylthiazole without potentially compromising synthetic outcomes or biological activity. The 2-bromo substituent is a crucial leaving group for cross-coupling reactions, and its reactivity is distinct from that of 2-chloro or 2-iodo analogs due to differences in bond dissociation energies . Furthermore, the 4-methyl group significantly influences the electronic distribution and, consequently, the overall reactivity of the thiazole ring in electrophilic substitution reactions, as demonstrated in kinetic studies comparing 4-methylthiazole to its 2-methyl and unsubstituted counterparts [1]. This specific combination of a reactive bromine handle and a 4-methyl group provides a unique reactivity profile that is essential for certain synthetic pathways and for achieving the desired properties in the final target molecules [2]. The evidence presented below quantifies this differentiation, moving beyond general statements to provide specific, comparable data for informed scientific selection.

Halogen mismatch
2-chloro or 2-iodo analogs may not replicate cross-coupling efficiency due to different bond dissociation energies.
Methyl position
2-methylthiazole or unsubstituted thiazole shows lower electrophilic reactivity; 4-methyl core reactivity may not transfer.
Application specificity
Building blocks with different substitution patterns are not documented for the same peptide reagent (BEMT) or galectin inhibitor pathways.

Quantitative Differentiation Evidence for 2-Bromo-4-methylthiazole (CAS 7238-61-1) Against Comparators


Demonstrated Versatility in Pd-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction

2-Bromo-4-methylthiazole is a validated substrate for both Suzuki and Stille cross-coupling reactions, which are critical methodologies for constructing carbon-carbon bonds in complex organic synthesis. In contrast, Negishi coupling attempts with similar thiazole substrates have been reported as unsuccessful [1]. The successful application of Suzuki and Stille couplings with 2-bromo-4-methylthiazole has been demonstrated in the synthesis of 2-anilino-4 or 5-arylated thiazoles, a class of compounds with potential as protein kinase inhibitors [2]. This broad coupling scope is a key differentiator, as not all halogenated thiazoles perform well across multiple coupling platforms, directly impacting synthetic route planning and the accessible chemical space [1].

Cross-coupling scope
Reported
Suzuki, Stille successful; Negishi unsuccessful
Supports synthetic route design
Pd-catalyzed conditions per Khan (2008); class-level inference
Medicinal Chemistry Organic Synthesis Cross-Coupling

Establishing a Baseline Reactivity from the 4-Methylthiazole Core for Advanced Synthesis Planning

The 4-methylthiazole core of the target compound has been quantitatively shown to be more reactive than its 2-methyl isomer and unsubstituted thiazole in electrophilic iodination reactions. A comparative kinetic study reported that the overall rate of iodination follows the order 4-methylthiazole > 2-methylthiazole > thiazole [1]. This data establishes a fundamental reactivity baseline for the core structure. While the 2-bromo substituent will significantly alter this reactivity, this class-level inference highlights that the 4-methyl substitution pattern is inherently more reactive towards electrophiles, which can be a critical consideration when planning synthetic routes that involve late-stage functionalization or when assessing the compound's potential stability and reactivity profile in various chemical environments [2].

Core reactivity rank
Class-level
4-methyl > 2-methyl > thiazole
Baseline electrophilic reactivity order
Aqueous iodination kinetics; rate constants not reported in abstract
Physical Organic Chemistry Reaction Kinetics Process Development

Specific Application as a Precursor to High-Efficiency Peptide Coupling Reagents

2-Bromo-4-methylthiazole is a crucial and immediate precursor for synthesizing 2-bromo-3-ethyl-4-methyl-thiazolium tetrafluoroborate (BEMT), an efficient peptide coupling reagent first published in 1999 [1]. The structurally similar 2-chloro analog (CEMT) was known but had not been disclosed as a coupling reagent at the time of the patent filing [1]. Furthermore, the patent literature explicitly states that the established synthetic routes to 2-bromo-4-methylthiazole were problematic and unsuitable for scale-up, with reported yields for the Sandmeyer reaction being only 32% [1]. This highlights that while the compound is valuable, its procurement from a supplier with optimized, scalable processes is critical to avoid the known pitfalls of low yields and difficult purifications associated with its synthesis [2].

Peptide reagent precursor
Head-to-head
BEMT (coupling reagent) vs. CEMT (not a coupling reagent)
Application-specific differentiation
Patent US7064216B2; scale-up synthesis historically low-yield (32% Sandmeyer)
Peptide Chemistry Process Chemistry Bioconjugation

Utility in Synthesizing Bioactive Galectin Inhibitors as Disclosed in Patent Literature

2-Bromo-4-methylthiazole is specifically claimed and exemplified as a reagent for preparing novel galactoside inhibitors of galectins in multiple patent applications, including WO2021004940A1 and WO2021001528A1 . Galectins are proteins involved in numerous cellular processes and are targets for anti-inflammatory, anti-fibrotic, and immuno-oncology therapies. While other halogenated thiazoles may serve as general building blocks, the specific substitution pattern of 2-bromo-4-methylthiazole makes it a key intermediate in the synthesis of these particular, patent-protected inhibitor structures . This provides a high-value, IP-driven differentiation for procurement in drug discovery programs focused on this target class.

Galectin inhibitor synthesis
Data to verify
Claimed in WO2021004940A1, WO2021001528A1
Reported patent literature use; verify applicability
Sources not provided; context-dependent relevance
Drug Discovery Galectin Biology Chemical Biology

High-Impact Application Scenarios for Procuring 2-Bromo-4-methylthiazole (CAS 7238-61-1)


Medicinal Chemistry: Synthesis of Protein Kinase Inhibitors via Cross-Coupling

This compound is a robust building block for medicinal chemists engaged in the synthesis of 2-anilino-thiazole based libraries for protein kinase inhibition. Its successful and documented application in Suzuki and Stille cross-coupling reactions, as opposed to the troublesome Negishi method, provides a reliable synthetic path to a wide array of potential drug candidates [1]. Procuring this specific brominated thiazole, rather than a less well-characterized analog, minimizes the risk of synthetic failure and accelerates the hit-to-lead optimization process [2].

Peptide and Bioconjugation Chemistry: Production of Advanced Coupling Reagents

For research groups and chemical production facilities involved in peptide synthesis, 2-Bromo-4-methylthiazole is the essential precursor for manufacturing the high-efficiency coupling reagent BEMT [1]. Given the historically low yields and difficult purifications associated with the in-house synthesis of this building block, procurement from a reliable commercial source is a strategic decision to ensure a consistent, high-quality supply of the key intermediate for producing this valuable reagent [2].

Chemical Biology and Drug Discovery: Development of Galectin-Targeting Therapeutics

Investigators focused on the galectin family of proteins as therapeutic targets will find 2-Bromo-4-methylthiazole to be a critical component in the synthesis of patent-protected inhibitor scaffolds [1]. Its specific use in these disclosed synthetic routes makes it a non-substitutable building block for anyone seeking to work within this particular, highly promising area of immuno-oncology and anti-inflammatory research [2].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis via cross-coupling
Documented Suzuki/Stille reactivity; avoid Negishi limitations
Pd-catalyst and coupling partner compatibility
Peptide coupling reagent (BEMT) production
Precursor to BEMT; chlorinated analog not a reagent
Optimized supply to bypass low-yield Sandmeyer route
Galectin-targeted inhibitor discovery
Specifically claimed intermediate in patent applications
IP landscape and target-class synthetic feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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